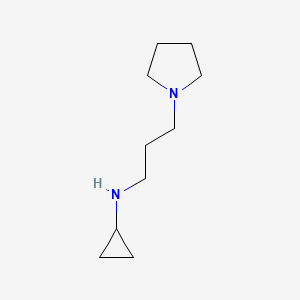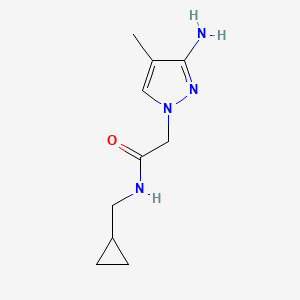
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with an amino group and a methyl group, as well as an acetamide moiety linked to a cyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced onto the pyrazole ring through substitution reactions, often using reagents such as amines and alkyl halides.
Acetamide Formation: The acetamide moiety is formed by reacting the substituted pyrazole with chloroacetyl chloride in the presence of a base, such as triethylamine.
Cyclopropylmethyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide and pyrazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, often through the use of labeled derivatives.
Industrial Applications: It may be explored for its utility in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways, enzyme activity, or receptor function, ultimately resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide: Lacks the methyl group on the pyrazole ring.
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylacetamide: Contains a methyl group instead of the cyclopropylmethyl group.
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)acetamide: Lacks the cyclopropylmethyl group entirely.
Uniqueness
The presence of both the cyclopropylmethyl group and the methyl group on the pyrazole ring distinguishes 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide from its analogs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H16N4O |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-(3-amino-4-methylpyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C10H16N4O/c1-7-5-14(13-10(7)11)6-9(15)12-4-8-2-3-8/h5,8H,2-4,6H2,1H3,(H2,11,13)(H,12,15) |
Clé InChI |
SEXIIGSMRMWCTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1N)CC(=O)NCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


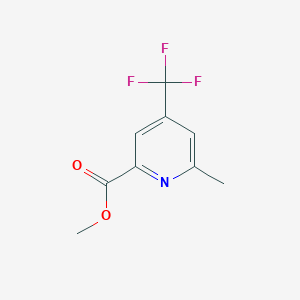
![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)
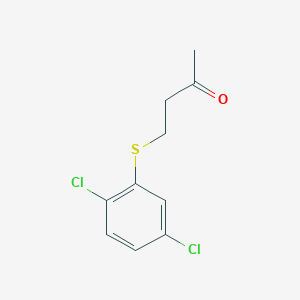
![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)
![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B15326981.png)

![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol](/img/structure/B15326986.png)
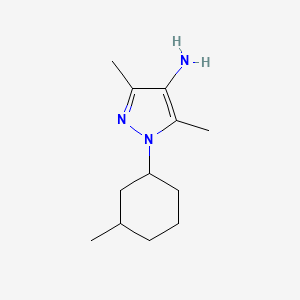
![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B15327015.png)

![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)

